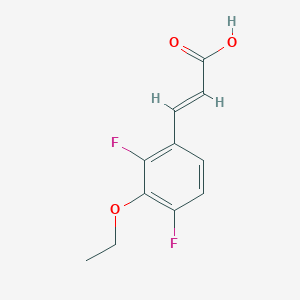
3-Ethoxy-2,4-difluorocinnamic acid
Vue d'ensemble
Description
3-Ethoxy-2,4-difluorocinnamic acid is a chemical compound with the CAS Number: 1017778-44-7 . It has a molecular weight of 228.2 . The IUPAC name for this compound is (2E)-3-(3-ethoxy-2,4-difluorophenyl)-2-propenoic acid .
Molecular Structure Analysis
The 3-Ethoxy-2,4-difluorocinnamic acid molecule contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
3-Ethoxy-2,4-difluorocinnamic acid is a solid at ambient temperature .Applications De Recherche Scientifique
Analytical Methodologies and Applications
- Cinnamic acids like ferulic acid are key molecules in cell wall architecture with high antioxidant properties, showing potential applications in the food industry, health, and cosmetic markets. Analytical methodologies have been developed for the quantification of ferulic acid and its oligomers, highlighting the importance of these compounds in various industries (Barberousse et al., 2008).
Health Benefits and Therapeutic Applications
- Ferulic acid and compounds bearing a feruloyl moiety have been associated with beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. Their antioxidant properties and biological activities have been thoroughly reviewed, emphasizing their potential in food research and therapeutic applications (de Oliveira Silva & Batista, 2017).
- Ferulic acid exhibits various physiological functions such as antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. It also shows protective effects against coronary disease and cholesterol. Its wide usage in the food and cosmetic industries is due to these properties and its low toxicity (Ou & Kwok, 2004).
Molecular and Structural Studies
- Molecular studies on related compounds like 2-Ethylhexyl 4-methoxycinnamate provide insights into their molecular structure, energetic stability, and UV–vis spectral analysis. Such studies are crucial for understanding the behavior of cinnamic acid derivatives under different conditions and can be relevant for 3-Ethoxy-2,4-difluorocinnamic acid as well (Miranda et al., 2014).
Potential in Food Industry and Material Science
- Cinnamic acids have applications in food gels, edible films, sports foods, and skin protection agents, highlighting their versatility and importance in various industries. Their preparation methods and applications in food-related products showcase their broad utility (Ou & Kwok, 2004).
Propriétés
IUPAC Name |
(E)-3-(3-ethoxy-2,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXZPKFJIPTDE-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1393275.png)
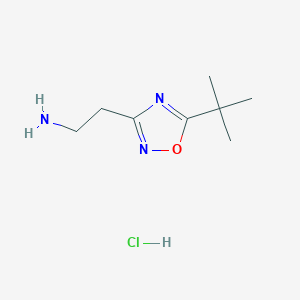
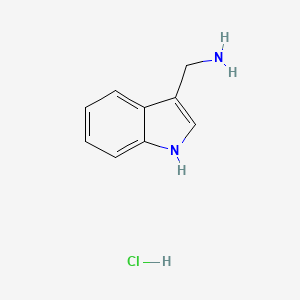
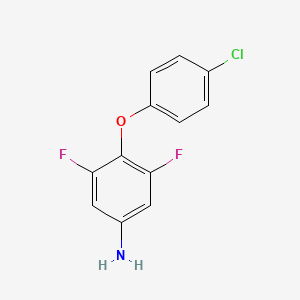
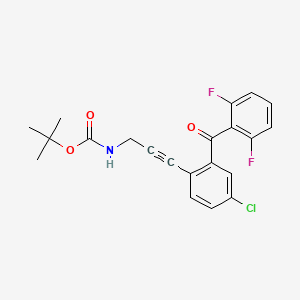
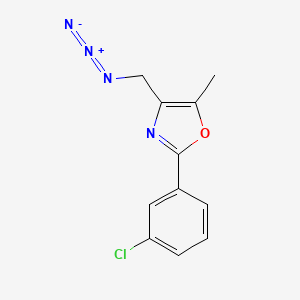
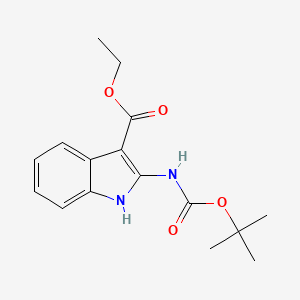
![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)
![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)
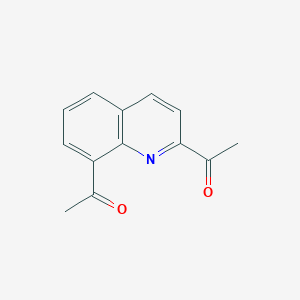
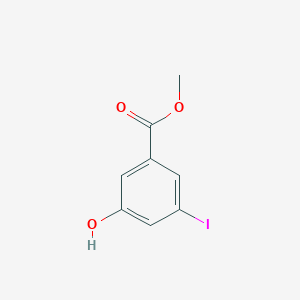
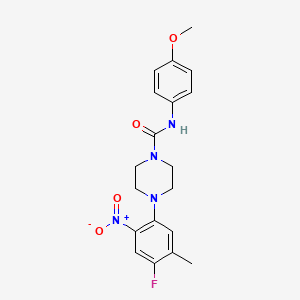
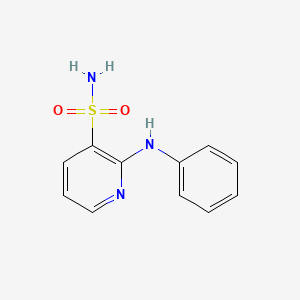
![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)